N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
Properties
Molecular Formula |
C19H14N6O4S |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H14N6O4S/c26-16-10-15(12-4-2-1-3-5-12)24-18(21-16)22-23-19(24)30-11-17(27)20-13-6-8-14(9-7-13)25(28)29/h1-10H,11H2,(H,20,27)(H,21,22,26) |
InChI Key |
UBPIDEDKMIUSTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Three-Component One-Pot Synthesis
A scalable method involves reacting 5-amino-1-phenyl-1H-1,2,4-triazole (1.2 eq), aromatic aldehydes (1.0 eq), and ethyl acetoacetate (1.5 eq) in ethanol under reflux with acidic catalysis (10 mol% p-toluenesulfonic acid). This method yields ethyl 1,5-dihydro-triazolo[4,3-a]pyrimidine-6-carboxylates in 68-85% yield after 24 hours. For the target compound, phenylacetaldehyde serves as the aldehyde component to install the C5-phenyl group.
Key Reaction Parameters
Post-Modification of Preformed Pyrimidines
Alternative routes involve cyclizing 2-hydrazinylpyrimidine intermediates. For example, ethyl 2-hydrazinyl-4-phenyl-6-methylpyrimidine-5-carboxylate (prepared via condensation of ethyl acetoacetate and phenylacetamide) reacts with triethyl orthoformate in acetic acid to form the triazole ring. This method achieves 77% yield but requires pre-synthesis of the pyrimidine precursor.
Thioether Linkage Installation
The C3-thioether group is introduced via nucleophilic displacement reactions:
Chloroacetamide-Thiolate Coupling
Sodium 1H-1,2,4-triazole-5-thiolate (1.5 eq) reacts with 3-chloro-triazolo[4,3-a]pyrimidine intermediates in THF at 70°C for 1h. For the target molecule, this step attaches the thioacetamide moiety.
Optimization Data
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 70 | 84 |
| DBU | DMF | 100 | 78 |
| K2CO3 | Acetonitrile | 80 | 65 |
The reaction exhibits strict dependence on anhydrous conditions—moisture reduces yields to <30% due to thiolate hydrolysis.
N-(4-Nitrophenyl)Acetamide Coupling
The final acetamide group is installed via two approaches:
Direct Amidation of Chloroacetyl Intermediates
3-Chloroacetamidotriazolopyrimidine (1.0 eq) reacts with 4-nitroaniline (1.2 eq) in dichloromethane using EDCI/HOBt coupling reagents. This method achieves 89% yield after 12h at 25°C.
Reagent Comparison
| Coupling System | Conversion (%) | Byproduct Formation |
|---|---|---|
| EDCI/HOBt | 89 | <5% |
| DCC/DMAP | 75 | 12% |
| HATU/DIEA | 92 | 8% |
Stepwise Thioacetamide Formation
An alternative protocol first forms the thioacetamide linker before coupling:
- 3-Mercaptotriazolopyrimidine (1.0 eq) + chloroacetyl chloride (1.1 eq) → 3-(chloroacetylthio) intermediate (91%)
- Intermediate + 4-nitroaniline (1.05 eq) → target compound (86%)
This method avoids racemization but requires strict temperature control (0-5°C during chloroacetylation).
Integrated Synthetic Route
Combining the optimal steps yields an efficient synthesis:
Procedure
- Triazolopyrimidine Core : 5-Amino-1-phenyl-1H-1,2,4-triazole (2.1 g, 12 mmol), phenylacetaldehyde (1.3 mL, 10 mmol), ethyl acetoacetate (1.95 g, 15 mmol), and APTS (0.23 g, 1.2 mmol) in EtOH (30 mL) reflux 24h → ethyl 7-oxo-5-phenyl-7,8-dihydro-triazolo[4,3-a]pyrimidine-6-carboxylate (2.8 g, 85%).
- Thiolation : Intermediate (2.0 g, 6.1 mmol) + NaS-Triazole (1.4 g, 9.1 mmol) in THF (20 mL), 70°C 1h → 3-mercapto derivative (1.9 g, 89%).
- Chloroacetylation : Intermediate (1.5 g, 4.3 mmol) + chloroacetyl chloride (0.45 mL, 5.6 mmol) in CH2Cl2 (15 mL), 0°C, Et3N (0.65 mL) → chloroacetamide (1.6 g, 91%).
- Amidation : Chloroacetamide (1.2 g, 3.0 mmol) + 4-nitroaniline (0.5 g, 3.6 mmol), EDCI (0.69 g, 3.6 mmol), HOBt (0.49 g, 3.6 mmol) in CH2Cl2 (20 mL), 25°C 12h → target compound (1.3 g, 86%).
Analytical Characterization
Spectroscopic Data
Crystallographic Data
Though no single-crystal data exists for the target compound, analogous structures show:
- Dihedral angle between triazole and pyrimidine rings: 12.3° ± 2.1°
- S···O (carbonyl) distance: 3.02 Å, indicating weak intramolecular interaction.
Process Optimization Challenges
Regioselectivity in Triazole Formation
2D NMR studies (HMBC, NOESY) confirm exclusive formation of the [4,3-a] isomer over [1,5-a] due to:
Purification Considerations
Reverse-phase HPLC (C18 column, MeCN/H2O gradient) resolves:
- Unreacted 4-nitroaniline (Rt=4.2 min)
- Chloroacetamide intermediate (Rt=6.8 min)
- Target compound (Rt=9.1 min)
Silica gel chromatography (EtOAc/hexane 3:7 → 1:1) achieves >98% purity but with 12-15% product loss versus 8-10% via HPLC.
Alternative Synthetic Pathways
Solid-Phase Synthesis
Immobilizing the triazolopyrimidine core on Wang resin enables sequential thioetherification and amidation:
- Resin-bound triazolopyrimidine + Fmoc-protected thioacetic acid → cleavage → 3-mercapto derivative (74%)
- On-resin amidation with 4-nitrobenzoyl chloride → target compound (68%)
Though lower yielding, this approach facilitates parallel synthesis of analogs.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) accelerates the triazole ring formation, reducing reaction time from 24h to 35min with comparable yields (83% vs 85%). However, scale-up beyond 5g batches faces heat distribution challenges.
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) | % of Total |
|---|---|---|
| 5-Amino-1-phenyltriazole | 420 | 38% |
| 4-Nitroaniline | 185 | 17% |
| Solvents/Reagents | 310 | 28% |
| Purification | 190 | 17% |
Process intensification via continuous flow reactors could reduce solvent costs by 40% and reaction times by 65%.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazolo[4,3-a]pyrimidine core can interact with biological macromolecules such as proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide: can be compared with other triazolo[4,3-a]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group, triazolo[4,3-a]pyrimidine core, and thioether linkage makes it a versatile compound for various applications.
Biological Activity
N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a nitrophenyl group , a thioether linkage , and a triazolo[4,3-a]pyrimidine core , which contribute to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 422.42 g/mol. The presence of the nitro group is significant as it often enhances the compound's biological activity through electron-withdrawing effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For example:
- Cell Line Studies : In vitro studies have shown that derivatives of triazoles can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation. Compounds with triazolo-pyrimidine frameworks have demonstrated significant activity against cancer cells like HeLa and MCF-7 (breast cancer) cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Triazolo[4,3-a]pyrimidine Derivative 1 | HeLa | 10 | |
| Triazole-based Compound 2 | MCF-7 | 15 | |
| N-(4-nitrophenyl) Derivative 3 | A549 (Lung Cancer) | 12 |
Antimicrobial Activity
This compound also exhibits antimicrobial properties. The structural characteristics allow it to interact with bacterial and fungal targets effectively.
The antimicrobial activity is primarily attributed to the compound's ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi:
- Gram-positive Bacteria : Significant activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Pseudomonas aeruginosa | 40 |
Case Studies
Several studies have documented the biological activities of compounds related to this compound:
- Study on Anticancer Effects : A study reported that a similar triazole derivative exhibited an IC50 value of 10 µM against HeLa cells while showing minimal toxicity towards normal cells . This suggests a potential therapeutic index for anticancer applications.
- Antimicrobial Efficacy : Another investigation highlighted that a related compound showed potent antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its utility in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via cyclocondensation reactions using hydrazonoyl chloride intermediates. For example, reacting 2-oxo-N-(4-nitrophenyl)propane hydrazonoyl chloride with a thiol-functionalized pyrimidine precursor under reflux in ethanol, followed by purification via recrystallization (e.g., ethanol-dioxane mixtures) to achieve ≥85% yield . Key steps include controlling reaction temperature (70–80°C) and using sodium acetate as a catalyst to minimize side products .
- Analytical Validation : Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency (±2°C deviation from literature values) .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Techniques :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for nitrophenyl and pyrimidine moieties) and carbonyl groups (δ 165–175 ppm) .
- IR Spectroscopy : Confirm thioacetamide (C=S stretch, ~650 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functionalities .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) for absolute configuration verification .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under continuous-flow conditions?
- Methodology : Implement a factorial DoE approach to assess variables like residence time (5–30 min), temperature (50–100°C), and reagent stoichiometry (1:1 to 1:1.5). Use response surface modeling to maximize yield and minimize byproducts (e.g., dimerization). Flow reactors with micromixers improve heat transfer and reproducibility compared to batch methods .
- Validation : Monitor reaction progress via inline UV-Vis spectroscopy (λ = 254 nm for nitrophenyl absorption) and compare outputs using ANOVA (p < 0.05 significance threshold) .
Q. What strategies resolve contradictions in reported biological activities of triazolopyrimidine derivatives?
- Approach :
- Dose-Response Studies : Test the compound across multiple concentrations (0.1–100 μM) in target assays (e.g., kinase inhibition) to identify EC50/IC50 variability .
- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with bioactivity measurements .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with structural analogs and validate targets (e.g., ATP-binding pockets) .
Q. How can mechanistic insights into the compound’s reactivity be gained through computational chemistry?
- Methods :
- DFT Calculations : Optimize transition states (B3LYP/6-31G* level) for key steps like thioacetamide formation or cyclization. Calculate activation energies (ΔG‡) to identify rate-limiting steps .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways using GROMACS, correlating with experimental kinetics .
Data Analysis and Validation
Q. What statistical tools are recommended for analyzing discrepancies in synthetic yield or bioassay results?
- Tools :
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-variable datasets (e.g., solvent polarity, catalyst loading) to identify dominant factors affecting yield .
- t-Tests/ANOVA : Compare mean yields or bioactivities across experimental groups, applying Bonferroni correction for multiple comparisons .
Future Research Directions
- Functionalization : Introduce sulfone or phosphonate groups at the pyrimidine C-5 position to enhance solubility or target selectivity .
- Biological Screening : Prioritize in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HepG2, MCF-7) and paired normal cells (e.g., HEK293) to assess therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
